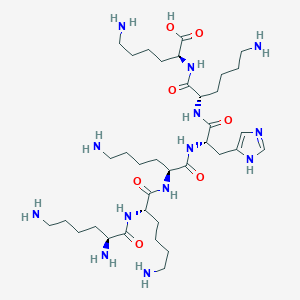![molecular formula C22H19F3N2O2S B14191542 N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-53-1](/img/structure/B14191542.png)
N-[4'-(Ethylsulfanyl)[1,1'-biphenyl]-2-yl]-N'-[4-(trifluoromethoxy)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound with a unique structure that includes both ethylsulfanyl and trifluoromethoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea typically involves multiple steps, including the formation of the biphenyl core, introduction of the ethylsulfanyl group, and subsequent urea formation. Common reagents used in these reactions include ethylthiol, trifluoromethoxybenzene, and isocyanates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The ethylsulfanyl and trifluoromethoxy groups play crucial roles in modulating the compound’s activity by affecting its binding affinity and selectivity towards target proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-N-isopropyl-N’-[4-(trifluoromethoxy)phenyl]urea: Shares the trifluoromethoxyphenyl group but differs in the other substituents.
N,N-Bis(trifluoromethylsulfonyl)aniline: Contains similar trifluoromethyl groups but has a different core structure.
Uniqueness
N-[4’-(Ethylsulfanyl)[1,1’-biphenyl]-2-yl]-N’-[4-(trifluoromethoxy)phenyl]urea is unique due to the combination of ethylsulfanyl and trifluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
917966-53-1 |
|---|---|
Fórmula molecular |
C22H19F3N2O2S |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
1-[2-(4-ethylsulfanylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C22H19F3N2O2S/c1-2-30-18-13-7-15(8-14-18)19-5-3-4-6-20(19)27-21(28)26-16-9-11-17(12-10-16)29-22(23,24)25/h3-14H,2H2,1H3,(H2,26,27,28) |
Clave InChI |
VWUGAFJZBLTOMY-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)

![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
methanone](/img/structure/B14191499.png)

![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)



![4-(Naphthalen-1-YL)-1-[(3-phenylprop-2-YN-1-YL)oxy]but-3-YN-2-one](/img/structure/B14191538.png)
